

# 3-Bromo-5-isoxazolecarboxaldehyde CAS number and molecular formula

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## Compound of Interest

Compound Name: 3-Bromo-5-isoxazolecarboxaldehyde

Cat. No.: B112315

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## Technical Guide: 3-Bromo-5-isoxazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-isoxazolecarboxaldehyde**, including its chemical properties, synthesis, and potential applications in drug discovery.

## Core Chemical Data

CAS Number: 220780-57-4[1][2][3]

Molecular Formula: C<sub>4</sub>H<sub>2</sub>BrNO<sub>2</sub>[1]

Property	Value	Source
Molecular Weight	175.97 g/mol	[3]
Boiling Point	276.4°C at 760 mmHg	[1]
Density	1.886 g/cm <sup>3</sup>	[1]
IUPAC Name	3-bromo-1,2-oxazole-5-carbaldehyde	[1]
SMILES	<chem>C1=C(ON=C1Br)C=O</chem>	[1]
InChI Key	RXGNLDFDLLMAJZ-UHFFFAOYSA-N	[1]

## Spectroscopic Data

While a comprehensive dataset is not publicly available, <sup>1</sup>H NMR spectral data for **3-Bromo-5-isoxazolecarboxaldehyde** has been reported.[4]

## Experimental Protocols

### Synthesis of 3-Bromo-5-isoxazolecarboxaldehyde

A common laboratory-scale synthesis of **3-Bromo-5-isoxazolecarboxaldehyde** involves the oxidation of the corresponding alcohol, (3-bromo-isoxazol-5-yl)-methanol, using Dess-Martin periodinane.[3]

Materials:

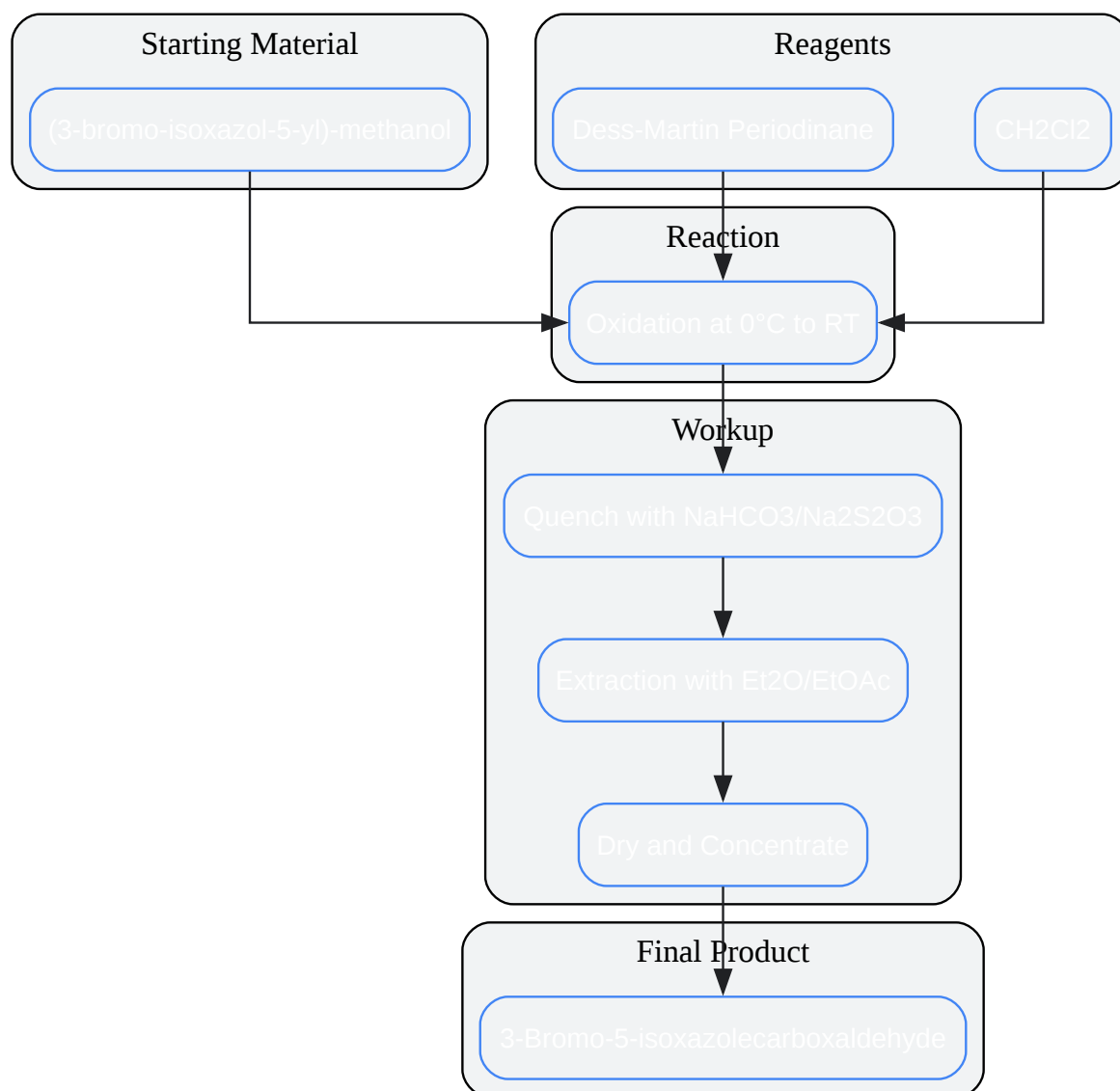
- (3-bromo-isoxazol-5-yl)-methanol (560 mg, 3.15 mmol)
- Dess-Martin periodinane (2.00 g, 4.72 mmol)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (31 mL)
- Diethyl ether (Et<sub>2</sub>O)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)

- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Ethyl acetate (EtOAc)
- Brine
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- A solution of (3-bromo-isoxazol-5-yl)-methanol in dichloromethane is chilled to  $0^\circ\text{C}$ .
- Dess-Martin periodinane is added in three portions to the chilled solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
- The mixture is then diluted with diethyl ether.
- A 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate is added.
- After 15 hours, the aqueous layer is separated and extracted with diethyl ether and ethyl acetate.
- The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo.
- The resulting product is a yellowish/orange solid.

Below is a workflow diagram illustrating the synthesis process.



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Synthesis workflow for **3-Bromo-5-isoxazolecarboxaldehyde**.

## Relevance in Drug Discovery and Development

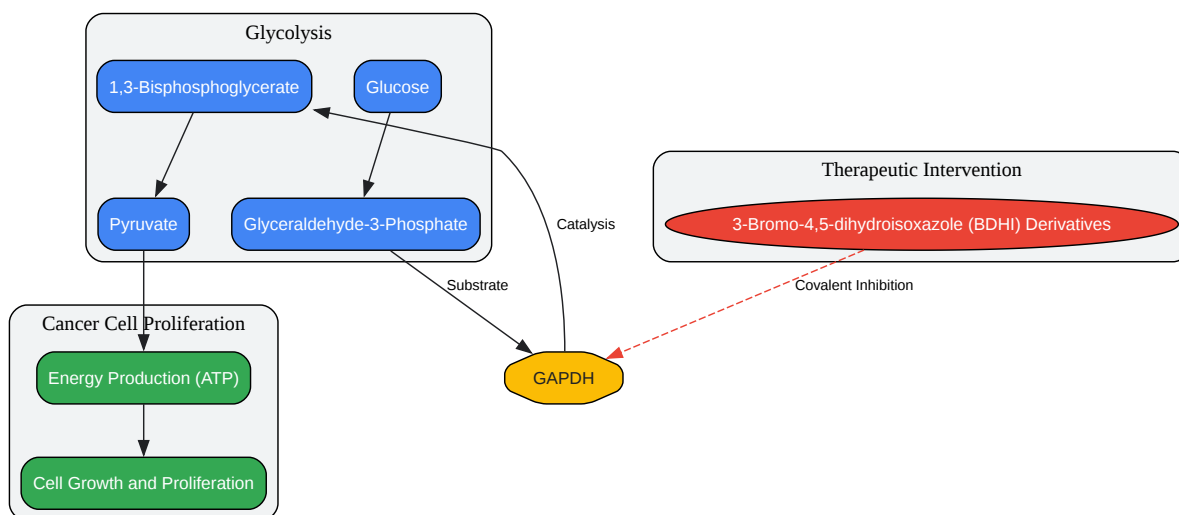
The 3-bromo-isoxazole moiety is a key pharmacophore in various compounds with demonstrated biological activity. A related class of compounds, 3-bromo-4,5-dihydroisoxazoles

(BDHIs), has been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH).[5][6]

## GAPDH as a Therapeutic Target

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, the metabolic pathway that provides energy to cells.[5] In cancer cells, which often exhibit high rates of glycolysis, targeting GAPDH can be an effective anti-proliferative strategy.[5][6] Beyond its role in metabolism, GAPDH has several "moonlighting" functions, including roles in gene expression and autophagy, which are also implicated in tumorigenesis.[5]

The diagram below illustrates the central role of GAPDH in glycolysis and its potential as a target for anti-cancer therapies.



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Role of GAPDH in glycolysis and its inhibition by BDHI derivatives.

The electrophilic nature of the 3-bromo-isoxazole scaffold allows for covalent modification of key cysteine residues in the active site of enzymes like GAPDH, leading to irreversible inhibition.[5] This mechanism of action makes compounds containing this scaffold promising candidates for the development of targeted anti-cancer agents.[6][7] Further research into **3-Bromo-5-isoxazolecarboxaldehyde** and its derivatives could unveil novel therapeutic opportunities.

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